Product packaging for 1,2-Octadiene(Cat. No.:CAS No. 1072-19-1)

1,2-Octadiene

Cat. No.: B090656
CAS No.: 1072-19-1
M. Wt: 110.2 g/mol
InChI Key: ZCNGIANFOSHGME-UHFFFAOYSA-N
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Description

Evolution of Allene (B1206475) Chemistry Research

The study of allenes has undergone a significant transformation from being regarded as mere chemical curiosities to becoming valuable building blocks in modern organic synthesis. lookchem.com Initially, allenes were considered synthetically challenging and of little practical use. nih.gov The prediction of their unique axial chirality by van 't Hoff in the late 19th century was a seminal theoretical milestone, which was not experimentally confirmed until 1935. cymitquimica.com

The mid-20th century saw a burgeoning interest in allene chemistry, with a steady increase in research dedicated to understanding their synthesis, structure, and reactivity. nih.gov Today, allenes are recognized for their versatility, participating in a wide array of transformations including cycloadditions, and transition-metal-catalyzed reactions. nih.govnih.gov Their utility is further underscored by the discovery of numerous natural products containing the allene or cumulene fragment. nih.gov

Significance of 1,2-Octadiene in Organic Synthesis Research

This compound, also known as 1-pentylallene, is a mono-substituted allene that serves as a useful substrate in organic synthesis. nih.gov Its significance lies in the reactivity of the allene functional group, which can act as both a nucleophile and an electrophile, allowing for diverse chemical transformations.

Research has indicated potential synthetic routes to this compound starting from reagents such as n-pentylmagnesium bromide and propargyl bromide, or from 2,2-dichloro-octane. lookchem.com The compound itself can be used to synthesize more complex molecules. For instance, it is a precursor to (E)-octa-1,3-dien-2-ylbenzene and dimethyl sebacate, highlighting its role as a building block for creating substituted dienes and long-chain esters. lookchem.com The unique reactivity of the allenic system in this compound allows it to participate in reactions that are central to the construction of complex molecular architectures.

Interactive Data Tables for this compound

The following tables summarize key data for this compound, providing a quick reference for its physical and chemical properties.

Table 1: General and Physical Properties of this compound

PropertyValueSource
IUPAC Name octa-1,2-diene nih.gov
Synonym 1-Pentylallene nih.gov
CAS Number 1072-19-1 nih.gov
Molecular Formula C₈H₁₄ nih.gov
Molecular Weight 110.20 g/mol nih.gov
Appearance Colorless liquid nih.gov
Complexity 76 lookchem.com
Hydrogen Bond Donor Count 0 lookchem.com
Hydrogen Bond Acceptor Count 0 lookchem.com
Rotatable Bond Count 4 lookchem.com

Table 2: Spectroscopic Data References for this compound

Spectrum TypeAvailability Reference
¹³C NMR SpectraBase
GC-MS SpectraBase
IR SpectraBase
Full spectral data can be accessed through the referenced databases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14 B090656 1,2-Octadiene CAS No. 1072-19-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1072-19-1

Molecular Formula

C8H14

Molecular Weight

110.2 g/mol

InChI

InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h5H,1,4,6-8H2,2H3

InChI Key

ZCNGIANFOSHGME-UHFFFAOYSA-N

SMILES

CCCCCC=C=C

Canonical SMILES

CCCCCC=C=C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 1,2 Octadiene

Hydrofunctionalization Reactions

Metal-Catalyzed Intermolecular Hydroamination:While metal-catalyzed hydroamination is a broad field of study, specific examples and detailed findings for the intermolecular hydroamination of 1,2-octadiene are not published.

Therefore, the creation of a scientifically accurate article with detailed research findings and data tables, as requested, is not feasible due to the absence of primary research on these specific aspects of this compound's reactivity.

Metal-Catalyzed Intermolecular Hydroarylation

The intermolecular hydroarylation of allenes is a powerful method for forming C-C bonds, allowing for the synthesis of valuable allylic and vinylic compounds. researchgate.net This transformation can be catalyzed by various transition metals, including cobalt, rhodium, and nickel, often proceeding with high regio- and stereoselectivity. nih.govbeilstein-journals.orgresearchgate.net

Cobalt-catalyzed hydroarylation provides an atom-economical route to alkenylated heteroarenes. For instance, a cationic cobalt(III) catalyst has been shown to effectively catalyze the hydroarylation of allenes with various heteroarenes, yielding the desired products in a highly chemo- and regioselective manner. acs.org Mechanistic studies, including kinetic analyses, suggest a catalytic cycle initiated by a reversible N-ligand dissociation, followed by a rate-determining C-H activation of the arene. acs.org

Rhodium catalysts are also highly effective for the hydroarylation of allenes. Rhodium(I) complexes, particularly in conjunction with chiral ligands like Josiphos, can achieve asymmetric intramolecular hydroarylation of allenes tethered to benzene (B151609) rings, producing chiral benzocycles. nih.govrsc.org A proposed mechanism involves the generation of a rhodium(III) hydride species, which undergoes hydrometallation of the allene (B1206475) to form a π-allylrhodium(III) intermediate. Subsequent nucleophilic attack by the arene regenerates the Rh(I) catalyst and yields the cyclized product. nih.gov In an intermolecular context, rhodium has been used to catalyze the addition of α-isocyanoacetamides to allenes, which proceeds through an unprecedented ene reaction to form vinyl-functionalized oxazoles. acs.orgacs.org

Nickel catalysis offers a redox-neutral pathway for the hydroarylation of unactivated alkenes and can be applied to allene systems. Using an electron-rich diimine ligand, a Ni(II)/Ni(II) catalytic cycle can achieve the linear-selective hydroarylation with arylboronic acids under mild conditions. dicp.ac.cn Kinetic and deuterium-labeling experiments indicate that protonation is the rate-determining step in this cycle. dicp.ac.cn

Table 1: Examples of Metal-Catalyzed Intermolecular Hydroarylation of Allenes

Catalyst System Arene/Aryl Source Allene Substrate Product Type Ref.
[Cp*CoI₂(CO)] / AgSbF₆ Heteroarenes Various Allenes Alkenylated Heteroarenes beilstein-journals.orgacs.org
[{Rh(cod)Cl}₂] / Josiphos Tethered Allenylbenzenes Intramolecular Chiral Benzocycles nih.govrsc.org

Metal-Catalyzed Intermolecular Hydrocarbonylation

Metal-catalyzed hydrocarbonylation reactions of allenes introduce a carbonyl group and a hydrocarbon group across the double bonds, leading to valuable unsaturated ketones and esters. A closely related and well-studied transformation is hydrocarboxylation, where a carboxyl group is added.

Palladium catalysts are effective for the hydroalkoxycarbonylation of allenes. The regioselectivity of this reaction can be controlled by the choice of ligand. snnu.edu.cn For example, using specific phosphine (B1218219) ligands, either branched α,β-unsaturated esters or linear β,γ-unsaturated esters can be obtained from the reaction of allenes with alcohols in the presence of carbon monoxide. snnu.edu.cn

Copper-catalyzed hydrocarboxylation has emerged as a powerful method, particularly for the synthesis of α-chiral carboxylic acids. nih.govchemrxiv.org Using a copper hydride (CuH) catalyst and a commercially available fluoroformate as the carboxylation agent, allenes can be converted to α-quaternary and tertiary carboxylic acid derivatives with high enantioselectivity and exclusive branched regioselectivity. nih.govchemrxiv.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups. chemrxiv.org The proposed mechanism involves the hydrocupration of the allene to form an allylcopper intermediate, which then reacts with the fluoroformate in an enantio-determining step. nih.govchemrxiv.org

Catalyst SystemReagentsAllene SubstrateProduct TypeRef.
Pd₂(dba)₃ / LigandCO, AlcoholTerminal AllenesUnsaturated Esters snnu.edu.cn
CuH / Chiral LigandFluoroformate, Silane1,1-Disubstituted Allenesα-Quaternary Carboxylic Esters nih.govchemrxiv.org

Metal-Catalyzed Intermolecular Hydroxylation

The direct addition of water across an allene (hydrohydroxylation) to form allylic alcohols is a challenging but highly desirable transformation. Research has focused on related C-O bond-forming reactions as surrogates for direct hydroxylation.

Palladium-catalyzed aerobic alkenylhydroxylation of allenamides has been developed to synthesize piperidinol derivatives. zjut.edu.cn This reaction demonstrates the functionalization of an allene with an oxygen atom from molecular oxygen, although it is an intramolecular cyclization process. DFT calculations suggest the stereochemical outcome is controlled by steric hindrance in a key intermediate. zjut.edu.cn

Rhodium catalysis has been employed for the addition of carboxylic acids to allenes. A bimetallic Rh(II) complex with a 2-phosphinoimidazole scaffold can catalyze the addition of trifluoroacetic acid across terminal allenes to yield branched allylic esters. nsf.gov Monometallic rhodium complexes were found to be ineffective, instead promoting isomerization of the allene to a diene. Mechanistic studies and DFT calculations point to a reversible hydrometallation of the allene, followed by C-O bond-forming reductive elimination, which is uniquely facilitated by the bimetallic catalyst. nsf.gov

Non-noble metals like copper have also been investigated for hydroxylation reactions, typically of aryl halides to form phenols, which provides a framework for potential C-O bond formations with other unsaturated substrates. doi.org

DFT Studies on Hydrofunctionalization Mechanisms

Density Functional Theory (DFT) has been instrumental in elucidating the complex mechanisms of metal-catalyzed hydrofunctionalization of allenes.

For hydroarylation , DFT studies on cobalt-catalyzed reactions have supported a mechanism involving C-H activation. beilstein-journals.org In gold-catalyzed intramolecular hydroarylation, calculations highlighted the potential role of di-gold intermediates, which were later experimentally verified, challenging simpler proposed monomeric cycles. nih.gov DFT studies of nickel-catalyzed hydroarylation of alkenes with arylboronic acids revealed a pathway involving a ligand-to-ligand hydrogen transfer from an alcohol, followed by transmetalation and reductive elimination. acs.orgnih.gov

The mechanism of hydrocarboxylation has also been a focus of theoretical studies. DFT calculations on the CuH-catalyzed hydrocarboxylation of allenes supported a mechanism involving the hydrocupration of the allene to generate an allyl-copper species, which then reacts with a fluoroformate. nih.govchemrxiv.orgresearchgate.net These calculations were crucial for understanding the origins of the high regio- and enantioselectivity observed. researchgate.netresearchgate.net For palladium-catalyzed carbohydroxylation, DFT confirmed a mechanism where one of the diene's double bonds inserts into a Pd-vinyl bond, forming a π-allyl palladium intermediate that is then attacked by water. diva-portal.org

For hydroxylation and hydroalkoxylation , DFT studies of gold-catalyzed reactions have provided detailed insights. acs.orgsmu.edu A Unified Reaction Valley Approach (URVA) analysis of the [NHC]Au(I)-catalyzed hydroalkoxylation of allene showed that the catalyst facilitates a two-step mechanism, leveraging gold's ability to switch between π- and σ-complexation. acs.orgsmu.edu DFT has also been used to compare the energetics of competing epoxidation and allylic hydroxylation pathways in enzymatic systems like cytochrome P450, revealing that environmental effects within the protein pocket can reverse the intrinsic chemical preference of the oxidant. nih.gov

Cycloaddition Chemistry of this compound

Allenes are excellent partners in cycloaddition reactions, providing rapid access to cyclic and polycyclic structures. csic.es The two perpendicular π-systems of this compound allow it to react with a variety of dienophiles and dipoles.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition of allenes with alkenes or alkynes is a primary method for constructing four-membered cyclobutane (B1203170) and cyclobutene (B1205218) rings. csic.es These reactions can be induced thermally, photochemically, or with metal catalysts.

Thermal [2+2] cycloadditions of allenes generally require high temperatures but have been used to construct complex polycyclic systems. csic.es The intramolecular [2+2] cycloaddition of allene-ynes is a notable example, providing access to bicyclo[4.2.0]octadiene and bicyclo[5.2.0]nonadiene systems. nih.gov These reactions often proceed with complete regioselectivity for the distal double bond of the allene. rsc.org DFT calculations on some intramolecular allene [2+2] reactions suggest a concerted mechanism. rsc.org The stereochemical outcome of these cycloadditions can often be rationalized through the formation of diradical intermediates. csic.es In certain cases, complete transfer of axial chirality from the allene to a stereocenter in the product has been achieved in thermal processes. beilstein-journals.org

Reaction TypeReactantsConditionsProduct CoreRef.
IntramolecularAllene-yneThermal (Microwave)Bicyclo[n.2.0] systems nih.gov
IntramolecularAllene-methylenecyclopropaneThermalSpiropolycyclic heterocycles rsc.org
IntramolecularChiral Allene-yneThermalNon-racemic spirooxindoles beilstein-journals.org

[3+2] Cycloaddition Reactions

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a versatile method for synthesizing five-membered heterocyclic rings. benthamdirect.comscilit.combenthamscience.com In these reactions, this compound acts as the dipolarophile, reacting with a 1,3-dipole such as a nitrone or an azide.

The reaction of allenes with azides has been studied both experimentally and computationally. DFT calculations have been used to predict the site- and regioselectivity of the cycloaddition between arylazides and various substituted allenes. nih.gov These studies indicate that the reaction proceeds through a nonpolar, one-step mechanism, with the calculations showing good agreement with experimental findings. nih.gov A key finding from these studies is that the reactivity and selectivity are governed by the strength of the primary orbital interactions. researchgate.net Depending on which double bond of the allene reacts and the orientation of the dipole, different regioisomers of the resulting triazoline (or its subsequent products) can be formed.

Nitrones are another class of 1,3-dipoles that readily react with allenes to form isoxazolidine (B1194047) derivatives. The regioselectivity of the addition is dependent on the substitution patterns of both the nitrone and the allene. The reaction of this compound with a nitrone would be expected to yield substituted isoxazolidines, providing a direct route to functionalized five-membered heterocycles.

[4+1] and [4+2] Cycloaddition Reactions

Allenes are highly valuable substrates in cycloaddition reactions, where they can act as the two-carbon component. The reactivity of their orthogonal π-systems allows for the construction of diverse cyclic frameworks.

The Diels-Alder reaction, a cornerstone of organic synthesis, is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. Allenes, including monosubstituted variants like this compound, can serve as effective dienophiles, reacting with dienes to form six-membered rings with an exocyclic double bond. thieme-connect.com The regioselectivity of these reactions, particularly with unsymmetrical allenes, can often be rationalized by examining the electronic properties and orbital coefficients of the reactants. conicet.gov.ar

A notable example is the cobalt(I)-catalyzed [4π+2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene. This reaction proceeds efficiently under the action of a Co(acac)₂(dppe)/Zn/ZnI₂ catalytic system to produce substituted tricyclo[4.2.2.0²,⁵]dec-7-enes in high yields. scilit.commdpi.com The reaction involves the valence tautomer of 1,3,5-cyclooctatriene, bicyclo[4.2.0]octa-2,4-diene, which acts as the 4π component against the allene's 2π system. mdpi.com

Rhodium catalysts have been employed for highly diastereoselective intramolecular [4+2] cycloadditions of allene-1,3-dienes, yielding cis-fused bicyclic products with excellent chemo- and diastereoselectivity. rsc.org These reactions can be influenced by the choice of catalyst; for instance, while several rhodium complexes are effective, RhCl(PPh₃)₃ often provides superior yields. rsc.org Dynamic kinetic asymmetric versions of this reaction have also been developed, affording cis-fused bicyclic systems with high enantioselectivity. nih.gov Furthermore, intramolecular [4+2] cycloadditions between arenes and allenes, known as the Himbert reaction, provide rapid access to rigid bicyclo[2.2.2]octadiene scaffolds under mild thermal or one-pot catalytic conditions. researchgate.net

In another variation, allenylsilanes can undergo a formal [4+2] cycloaddition with conjugated nitroalkenes in the presence of a Lewis acid like tin tetrachloride, leading to bicyclic nitronates.

In [4+1] cycloadditions, the allene moiety acts as a one-carbon synthon. A rhodium-catalyzed intramolecular [4+1] cyclization of allenes tethered to cyclobutanones has been reported to produce 6-5 bridged bicyclic compounds. This reaction proceeds via the C-C bond activation of the cyclobutanone. mdpi.com

Organocatalysis also enables [4+1] cycloadditions of allenes. Phosphines have been shown to catalyze the reaction of allenyl imides with various nitrogen-based substrates like methyl ketimines and enamines. scispace.comresearchgate.net These transformations provide a one-pot synthesis of cyclopentenoyl enamines and imines through the formation of two geminal C-C bonds. scispace.com The reaction mechanism is believed to involve the generation of a 1,4-(bis)electrophilic α,β-unsaturated ketenyl phosphonium (B103445) species as a key intermediate. scispace.comresearchgate.net

[5+2] and [2+2+2] Cycloaddition Reactions

Higher-order cycloadditions provide powerful routes to seven-membered and complex polycyclic ring systems, which are prevalent in many natural products.

Rhodium(I) complexes are effective catalysts for intermolecular [5+2] cycloadditions between vinylcyclopropanes (VCPs), which act as the five-carbon component, and allenes, which serve as the two-carbon partner. mdpi.comnih.govnih.gov These reactions lead to the formation of seven-membered bicyclo[5.3.0]decene ring systems. figshare.com Mechanistic studies using density functional theory (DFT) have shown that the apparent low reactivity of terminally unsubstituted allenes is due to a competing allene dimerization that irreversibly sequesters the rhodium catalyst. nih.gov In contrast, with terminally substituted allenes, steric hindrance raises the barrier for dimerization without significantly affecting the [5+2] cycloaddition pathway, allowing the desired reaction to prevail. nih.gov Intramolecular versions of this reaction have also been developed using 3-acyloxy-1,4-enynes (ACEs), where the allene is tethered to a vinylcyclopropane (B126155) precursor. mdpi.comresearchgate.net

Transition metal-catalyzed [2+2+2] cycloadditions are highly atom-economical processes that assemble a six-membered ring from three unsaturated components. researchgate.netrsc.org Allenes are excellent substrates in these reactions due to their high reactivity compared to simple alkenes. rsc.org Nickel and rhodium complexes have been used to catalyze the [2+2+2] cycloaddition of allene-ynes with simple allenes, affording highly functionalized carbocycles with broad substrate generality. researchgate.netacs.org

An enantioselective intermolecular [2+2+2] cycloaddition of ene–allenes with allenoates has been achieved using a rhodium(I) catalyst. acs.org This reaction transforms simple π-systems into stereochemically complex carbocycles in a single step with high levels of regio-, chemo-, and diastereoselectivity. The proposed mechanism involves an enantioselective intermolecular allene-allene oxidative coupling as a key step. acs.org Intramolecular [2+2+2] cycloadditions of N-tosyl-tethered allene-(E)-ene-ynes also proceed under rhodium catalysis to form fused-tricyclic ring systems, where the proximal double bond of the allene chemoselectively participates in the reaction. mdpi.com

Intramolecular Cycloadditions

Connecting the reacting π-systems via a tether to enable an intramolecular cycloaddition is a powerful strategy for constructing complex polycyclic molecules. This approach benefits from a favorable entropic factor, provided the tether is flexible enough to allow the reacting units to achieve the necessary geometry. thieme-connect.com Allenes have been widely used in intramolecular cycloadditions.

As discussed previously, intramolecular [4+2] Diels-Alder (IMDA) reactions involving allenes are well-established. thieme-connect.com Examples include the rhodium-catalyzed cycloaddition of allene-1,3-dienes to form cis-fused [4.3.0]bicyclic products and the thermal or catalytic allene-arene cycloaddition (Himbert reaction) to generate bicyclo[2.2.2]octadiene cores. rsc.orgnih.govresearchgate.net Similarly, Lewis acid-promoted intramolecular [4+2] cycloadditions between a nitroalkene heterodiene and a tethered allenylsilane dienophile have been used to synthesize bicyclic nitrogen-containing frameworks.

Higher-order intramolecular cycloadditions are also prevalent. The rhodium-catalyzed intramolecular [5+2] cycloaddition of tethered allenes and vinylcyclopropanes (or their precursors) provides efficient access to bicyclic seven-membered rings. mdpi.comresearchgate.net Furthermore, rhodium and nickel catalysts are effective in promoting intramolecular [2+2+2] cycloadditions of substrates containing an allene, an alkene, and an alkyne tethered together, leading to complex tricyclic systems. mdpi.comrsc.org

Catalytic Aspects of Cycloaddition Reactions

The use of transition metal catalysts and organocatalysts has dramatically expanded the scope and utility of allene cycloadditions, often enabling reactions that are difficult to achieve thermally and controlling the chemo-, regio-, and stereoselectivity. mdpi.comresearchgate.net

A variety of catalytic systems have been developed for different cycloaddition pathways involving 1,2-dienes:

Cobalt and Titanium: Multicomponent cobalt systems, such as Co(acac)₂(dppe)/Zn/ZnI₂, are highly effective for the [6+2] cycloaddition of 1,2-dienes with 1,3,5-cycloheptatriene and the [4π+2π] cycloaddition with 1,3,5-cyclooctatriene. mdpi.commdpi.comresearchgate.netacs.orgresearchgate.net Titanium-based catalysts have also been studied for these transformations. mdpi.com

Rhodium: Rhodium(I) complexes are arguably the most versatile catalysts for allene cycloadditions. They have been successfully employed in [2+2+2], [4+2], and [5+2] reactions, both in inter- and intramolecular fashions. rsc.orgnih.govmdpi.comnih.govfigshare.com The choice of ligands on the rhodium center can significantly influence the reaction outcome.

Palladium: Palladium catalysts are known to promote [4+3] cycloadditions of allenyl acetates and are particularly useful in domino processes that often involve an initial carbopalladation of the allene. mdpi.comchim.it

Gold: Gold(I) catalysts, typically featuring phosphine or N-heterocyclic carbene (NHC) ligands, can control the regioselectivity of cycloadditions. For instance, in reactions of allene-dienes, the ligand choice can direct the reaction towards either a [4+3] or a [4+2] cycloadduct. beilstein-journals.org

Nickel: Nickel catalysts have proven effective for [2+2+2] cycloadditions involving allenes, such as the reaction between allene-ynes and simple allenes. researchgate.netacs.org

Organocatalysts: Non-metal catalysts, such as tertiary phosphines, have been used to promote [4+1] cycloadditions of activated allenes with imines and enamines. scispace.comresearchgate.net

Lewis Acids: Strong Lewis acids like tin tetrachloride (SnCl₄) can catalyze formal [4+2] cycloadditions of allenylsilanes with nitroalkenes.

The following table summarizes selected catalytic systems for cycloaddition reactions of allenes.

Catalyst SystemCycloaddition TypeAllene Substrate TypeProduct SkeletonRef.
Co(acac)₂(dppe)/Zn/ZnI₂[4π+2π]1,2-DienesTricyclo[4.2.2.0²,⁵]decene mdpi.com
Co(acac)₂(dppe)/Zn/ZnI₂[6+2]1,2-DienesBicyclo[4.2.1]nonadiene mdpi.comacs.org
[Rh(CO)₂Cl]₂[5+2]Allenes & VinylcyclopropanesBicyclo[5.3.0]decene nih.gov
RhCl(PPh₃)₃Intramolecular [4+2]Allene-1,3-dienescis-fused [3.4.0]-bicyclic rsc.org
[Rh(C₂H₄)₂Cl]₂ / Ligand[4+1]Allenes & Cyclobutanones6-5 Bridged Bicycles mdpi.com
Ni(cod)₂ / Ligand[2+2+2]Allene-ynes & AllenesFunctionalized Carbocycles researchgate.net
PBu₃[4+1]Allenyl Imides & KetiminesCyclopentenoyl Enamines scispace.com
Au(I) / Phosphine[4+3] or [4+2]Allene-dienesBicyclo[5.3.0] or Bicyclo[4.4.0] beilstein-journals.org

Cycloisomerization and Cyclization Reactions

Beyond cycloadditions, the reactivity of allenes extends to a variety of cycloisomerization and domino cyclization reactions, which rearrange the molecular skeleton in an atom-economical fashion.

Domino (or cascade) reactions involving allenes provide a powerful method for rapidly building molecular complexity from simple starting materials. These processes involve two or more sequential bond-forming events without the isolation of intermediates.

Palladium catalysis is frequently used to initiate such cascades. A common strategy involves the carbopalladation of an allene bearing a nucleophile. The initial oxidative addition of an organic halide to a Pd(0) species, followed by insertion of the allene, generates a π-allyl-palladium(II) complex. Subsequent intramolecular attack by a tethered nucleophile (e.g., amine, alcohol) triggers a cyclization, leading to a variety of functionalized heterocycles. chim.itacs.org

Gold(I) catalysts have also been employed in domino reactions. For example, a gold-catalyzed domino coupling of aryl-substituted allenes with alcohols results in the formation of highly substituted indenes, creating two new C-C bonds with water as the only byproduct. nih.govresearchgate.net Another gold-catalyzed process is the domino cyclization-alkynylation of keto-allenes with hypervalent iodine-based alkynylating reagents (EBX reagents), which proceeds through a gold(I) picolinate (B1231196) complex. rsc.org Other metals like copper have also been used to catalyze domino reactions for the synthesis of various cyclic compounds. nih.gov Additionally, domino cyclizations can be initiated by the addition of organolithium reagents to dilithiated allenes in the presence of nitriles. rsc.org

While the term "enyne cycloisomerization" refers specifically to substrates containing both an alkene and an alkyne, a related and important class of reactions involves the cycloisomerization of allenynes —substrates containing both an allene and an alkyne. These reactions provide access to a range of polyunsaturated cyclic and bicyclic structures.

Gold(I) catalysts are particularly effective for these transformations. The cycloisomerization of 1,5-allenynes catalyzed by [(Ph₃PAu)₃O]BF₄ can produce cross-conjugated trienes. nih.gov The mechanism is proposed to involve a unique ene-type reaction pathway. nih.gov Mercury(II) triflate has also been shown to be an effective catalyst for the cycloisomerization of terminal 1,6-allenynes, affording allenenes in good yields. acs.org

Metal-free conditions have also been developed. Strong Brønsted acids like triflic acid (TfOH) can mediate a formal cycloisomerization of allene-alkynylbenzenes. The reaction is initiated by the protonation of the allene to form an allylic cation, which is then trapped by the tethered alkyne, ultimately leading to functionalized cyclopentane (B165970) or pyrrolidine (B122466) derivatives. pku.edu.cn Furthermore, thermally induced, non-radical cycloisomerization of 1,6-allenynes can proceed through an intramolecular Alder-ene pathway to yield α-methylene-γ-lactams, representing a divergent mechanism from the more common [2+2] cycloisomerization manifold. utas.edu.au

Domino Cyclization Reactions

Cross-Coupling Reactions of this compound

The cross-coupling of allenes, including this compound, represents a significant area of research in synthetic organic chemistry, offering a direct route to complex molecular architectures. However, the unique electronic and structural properties of the allene moiety present distinct challenges and opportunities in these transformations. While specific studies focusing exclusively on this compound are limited, its reactivity can be inferred from extensive research on other substituted allenes in palladium-catalyzed reactions.

The development of cross-coupling reactions involving allenes has been slower compared to other unsaturated systems, largely due to a series of inherent challenges. thieme-connect.com The primary obstacle is controlling the regioselectivity and suppressing competing side reactions such as homodimerization and cyclization. thieme-connect.comCurrent time information in Bangalore, IN.

Direct cross-coupling reactions between two similar, unactivated partners like allenes are particularly challenging. thieme-connect.comCurrent time information in Bangalore, IN. The high reactivity of the allene functionality can lead to multiple potential reaction pathways, making it difficult to achieve a selective C(sp²)–C(sp²) bond formation between two different allene molecules. nih.govrsc.org The presence of two adjacent double bonds in allenes allows for various modes of metal coordination and subsequent insertion, which can complicate the reaction outcome.

Furthermore, the transition metal catalysts employed can interact with either of the two double bonds of the allene, and the subsequent steps of oxidative addition, transmetalation, and reductive elimination must be carefully controlled to favor the desired cross-coupled product over unwanted byproducts. organic-chemistry.orgresearchgate.net In the absence of specific directing groups or highly specialized catalytic systems, achieving high selectivity in allene cross-coupling remains a formidable task for synthetic chemists. Current time information in Bangalore, IN.

To address the challenges of allene cross-coupling, significant research has focused on palladium-catalyzed oxidative coupling methods. thieme-connect.comCurrent time information in Bangalore, IN. These reactions provide a powerful strategy for the creation of new carbon-carbon bonds and have been successfully applied to the synthesis of functionalized dendralenes, which are acyclic tetraenes with cross-conjugated diene units. thieme-connect.comCurrent time information in Bangalore, IN.

A notable advancement in this area is the palladium-catalyzed oxidative cross-coupling of two different allenes, where one of the allenes contains a directing group to control the reaction's selectivity. Current time information in Bangalore, IN. In a hypothetical reaction involving this compound, it would likely serve as the "directing group-free" allene partner.

The proposed catalytic cycle for such a reaction, initiated by a Pd(OAc)₂ catalyst, is as follows:

Coordination and C-H Activation: The palladium catalyst first coordinates to an "activated" allene that contains a directing group (e.g., an allyl substituent). This is followed by the selective cleavage of an allenic C-H bond to form a vinylpalladium intermediate. Current time information in Bangalore, IN.nih.govrsc.org

Coordination of the Second Allene: The directing group-free allene, in this case, this compound, then coordinates to the palladium center, typically at the less sterically hindered double bond. Current time information in Bangalore, IN.

Carbopalladation: The vinylpalladium species undergoes carbopalladation by inserting into the coordinated double bond of this compound. This step forms a σ-allylpalladium intermediate. Current time information in Bangalore, IN.

β-Hydride Elimination: The final step is a β-hydride elimination, which regenerates the palladium catalyst and releases the cross-coupled dendralene product. This sequence results in the formation of a new C(sp²)–C(sp²) bond between the two original allene units. Current time information in Bangalore, IN.nih.govrsc.org

This method provides a site-selective and stereoselective construction of C(vinyl)–C(vinyl) bonds without the need for pre-functionalized organometallic reagents or halogenated olefins. nih.govrsc.org

The following interactive table illustrates the potential outcomes of a palladium-catalyzed oxidative cross-coupling reaction between an activated allene and this compound, based on findings with structurally similar allenes.

Activated Allene PartnerThis compound (Structure)OxidantCatalystProduct ( Dendralene)Yield (%)
Allene with Allyl Directing Group1,4-Benzoquinone (BQ)Pd(OAc)₂Cross-coupled dendralene70-80

Note: The yield is an estimated range based on published results for analogous reactions with other trisubstituted allenes, as specific data for this compound was not available in the surveyed literature. thieme-connect.comCurrent time information in Bangalore, IN.

Stereochemistry and Asymmetric Synthesis Involving 1,2 Octadiene

Axial Chirality and Enantiomeric Control in Allene (B1206475) Systems

Allenes are a class of compounds characterized by two cumulative double bonds, where the central carbon is sp-hybridized and the two terminal carbons are sp2-hybridized. scribd.com This unique bonding arrangement forces the substituents on the terminal carbons to lie in perpendicular planes. scribd.com Due to this structural feature, an allene molecule can exhibit axial chirality, a type of stereoisomerism that does not require a traditional chiral center, provided that the substitution pattern on both terminal carbons is asymmetric. scribd.comwikipedia.org For a molecule of the general form abC=C=Ccd to be chiral, the substituents on each terminal carbon must be different (a ≠ b and c ≠ d). wikipedia.org

In the specific case of 1,2-octadiene, the structure is CH₂(C₁)=C₂(C₂)=C₃H(CH₂)₄CH₃. Here, the first carbon (C₁) has two identical hydrogen substituents (a=b=H). Consequently, this compound itself is not a chiral molecule. However, it serves as a fundamental scaffold, and the principles of allene chirality are crucial for understanding the synthesis of its chiral derivatives. The synthesis of optically active allenes is a significant challenge and a topic of great interest in organic chemistry, as these chiral motifs are present in numerous natural products and serve as valuable building blocks in synthesis. researchgate.netrsc.org

Enantiomeric control in allene systems involves establishing a chiral axis with a defined configuration, typically designated as (Rₐ) or (Sₐ) based on Cahn-Ingold-Prelog priority rules adapted for axial chirality. wikipedia.org This control is achieved through various asymmetric synthesis strategies that guide the formation of one enantiomer over the other.

Catalytic Asymmetric Syntheses of Chiral Allene Derivatives

The development of catalytic asymmetric methods has provided powerful tools for accessing optically active allenes from achiral or racemic precursors. illinois.edu These methods often employ transition metal catalysts in conjunction with chiral ligands to achieve high levels of enantioselectivity.

Transition metal-catalyzed asymmetric coupling reactions are among the most effective methods for constructing optically active allenes. researchgate.netnih.gov These reactions create new carbon-carbon or carbon-heteroatom bonds, establishing the chiral axis in the process. A variety of metals, including palladium, rhodium, and copper, have been successfully employed.

Notable examples of such catalytic systems include:

Rhodium-catalyzed 1,6-addition: Aryltitanate reagents can be added to cyclic 1,3-enynones in a Rh-catalyzed 1,6-addition to produce tetrasubstituted allenes with high enantioselectivity. illinois.edu Similarly, the addition of arylboronic acids to 1,3-enynamides, also catalyzed by rhodium, yields highly enantioenriched allenes. illinois.edu

Copper-catalyzed reactions: Copper catalysts are frequently used, often in the synthesis of axially chiral allenols from terminal alkynes, aldehydes, and amines, achieving high enantiomeric excess (ee). organic-chemistry.orgacs.org In one approach, a copper-catalyzed three-component asymmetric radical 1,4-carboalkynylation of 1,3-enynes provides access to diverse tetrasubstituted chiral allenes. sustech.edu.cn

Palladium-catalyzed cross-coupling: Palladium complexes with chiral ligands catalyze the Sₙ2' or Sₙ2'' reactions of precursors like 2-bromo-1,3-dienes to form chiral allenes. illinois.edu

Table 1: Examples of Transition Metal-Catalyzed Asymmetric Coupling for Allene Synthesis

Catalyst System Reactants Product Type Enantioselectivity (ee) Reference
Rh-catalyst / Chiral Diene 1,3-Enynamide + Arylboronic acid Tetrasubstituted Allene Very high illinois.edu
CuBr / ZnI₂ / Chiral Ligand Propargylic alcohol + Aldehyde + Pyrrolidine (B122466) Axially Chiral Allenol Up to 97% organic-chemistry.orgacs.org
Cu-catalyst / Chiral N,N,P-Ligand 1,3-Enyne + Radical Precursor + Alkyne Tetrasubstituted Allene 85-93% sustech.edu.cn
Pd₂dba₃ / Chiral Phosphite Ligand Enol triflate Trisubstituted Allene 86-95% thieme-connect.com

Stereoselective β-elimination from vinylic or propargylic precursors is a common and powerful strategy for synthesizing chiral allenes. researchgate.net This approach often involves the formation of a vinylic metallic species, which then undergoes β-hydride or β-hydroxy elimination to generate the allene.

Palladium-Catalyzed β-Hydride Elimination: In 2013, a Pd-catalyzed enantioselective β-H elimination from vinyl triflates was reported for preparing chiral 1,3-disubstituted allenes. researchgate.netnih.gov More recently, a method was developed to create trisubstituted chiral allenes from stereodefined enol triflates via the enantioselective β-H elimination of an alkenyl palladium species, where a specific chiral phosphine (B1218219) ligand was crucial for both chemoselectivity and enantioselectivity. thieme-connect.comresearchgate.net

Rhodium-Catalyzed β-OH Elimination: Rhodium catalysts can achieve stereodivergent synthesis of tetrasubstituted allenes from the same tertiary propargylic alcohol precursors by controlling whether the β-OH elimination proceeds through a syn- or anti-pathway. nih.gov The specific pathway is influenced by the steric environment around the rhodium center and the presence of assisting molecules. nih.gov

The stereoselectivity in these reactions is critical, as syn- and anti-elimination pathways can lead to different enantiomers of the allene product. nih.gov

The enantiocontrol of allenyl radicals, which have a unique linear geometry, is a significant challenge but represents a frontier in asymmetric synthesis. sustech.edu.cn Asymmetric radical functionalization allows for the direct synthesis of complex, highly functionalized chiral allenes from simpler racemic precursors. acs.org

Key strategies include:

Copper-Catalyzed Transformations: Copper complexes featuring chiral ligands like bisoxazolines (Box) or substituted oxazolines are prominent in this area. acs.orgmdpi.com These catalysts can control the stereochemistry of radical addition or functionalization. For instance, a copper-catalyzed asymmetric cyanation of allenic C(sp²)-H bonds can transform racemic allenes into axially chiral allenyl nitriles with high chemo-, regio-, and enantioselectivity. acs.org Another innovative method is the copper-catalyzed radical 1,4-difunctionalization of 1,3-enynes, which provides a novel route to previously inaccessible chiral allenes. sci-hub.se

Metallaphotoredox Catalysis: A cooperative approach combining photoredox and copper catalysis enables the enantioselective 1,4-carbocyanation of 1,3-enynes. acs.org This method allows for the stereoselective trapping of a photogenerated allenyl radical by a chiral copper complex to form tetrasubstituted allenes. acs.org

These radical methods expand the toolbox for chiral allene synthesis, complementing traditional ionic pathways. sci-hub.sersc.org

Metal-catalyzed hydrofunctionalization of allenes is an atom-economical strategy to produce selectively functionalized allylic structures, which are valuable precursors for forming asymmetric centers. researchgate.netsnnu.edu.cnnih.gov While this process typically converts the allene moiety into a chiral allylic compound rather than creating a chiral allene, it is a critical asymmetric reaction involving allenes. The development of catalytic asymmetric hydrofunctionalization of allenes began in 2003 with a palladium-catalyzed hydroalkylation. rsc.org

This field has since expanded to include various transformations:

Hydroamination: The addition of N-H bonds across the allene double bond can be catalyzed by metals like palladium, gold, and rhodium. snnu.edu.cn

Hydroalkylation: The addition of C-H bonds, for example from Meldrum's acid, can be achieved with high enantioselectivity using palladium catalysts. rsc.org

Bifunctionalization: More complex transformations, such as the three-component reaction of allenes, aryl iodides, and amino acid esters, can be achieved with high chemo-, regio-, and stereoselectivity using a combined chiral aldehyde/palladium catalytic system. rsc.org

These reactions exploit the versatile reactivity of allenes to construct a wide array of chiral molecules. researchgate.netrsc.org

Asymmetric Radical Reactions

Chirality Transfer Mechanisms

Chirality transfer is a fundamental concept in asymmetric synthesis where chirality from one source is relayed to create a new stereogenic element. In the context of allenes, this can involve the transfer of point chirality from a stereocenter to create axial chirality in the product (point-to-axial transfer) or the transfer of existing axial chirality to a new stereocenter (axial-to-point transfer). uea.ac.uknih.gov

Mechanisms and examples include:

Point-to-Axial Chirality Transfer: This is a common strategy for synthesizing chiral allenes. A highly enantioselective synthesis of chiral allenes can be achieved from terminal alkynes, aldehydes, and chiral secondary amines. acs.org The reaction proceeds through a chiral propargylamine (B41283) intermediate containing a stereocenter, followed by a chirality transfer via an intramolecular hydride shift to produce the axially chiral allene with high enantiopurity. acs.org Another method involves the homologation of lithiated carbamates to form an intermediate with a point-chiral boronic ester, which then undergoes stereospecific syn- or anti-elimination to transfer the point chirality to axial chirality in the allene product. researchgate.net

Axial-to-Point Chirality Transfer: Enantioenriched allenes can serve as chiral synthons. uea.ac.uk The axial chirality of an allene can be converted into point chirality through reactions like a Diels-Alder cycloaddition or a bromination reaction, often with near-perfect transfer of chirality. nih.gov However, metal-catalyzed intermolecular additions to chiral allenes can be challenging, sometimes leading to racemization. uea.ac.ukrsc.org Gold-catalyzed nucleophilic addition of amines to chiral allenes has shown high efficiency in transferring chirality to the resulting allyl amine products. uea.ac.uk

Photochemical Deracemization: An elegant approach involves the photochemical deracemization of a racemic allene using a chiral sensitizer. nih.gov This process provides access to enantiomerically enriched allenes, which can then be used in subsequent reactions where their axial chirality is transferred to a new stereocenter. nih.gov

Table 2: Summary of Chirality Transfer Strategies in Allene Chemistry

Transfer Type Method Key Features Reference
Point-to-Axial From chiral propargylamine intermediate Involves intramolecular hydride shift; single-pot operation. acs.org
Point-to-Axial From point-chiral boronic ester Stereospecific syn- or anti-elimination allows access to either allene enantiomer from one precursor isomer. researchgate.net
Axial-to-Point Diels-Alder of chiral allene Concerted cycloaddition converts axial chirality to point chirality with high fidelity. nih.gov
Axial-to-Point Gold-catalyzed hydroamination Nucleophilic addition of amines to chiral allenes creates chiral allyl amines. uea.ac.uk
Deracemization Photochemical deracemization with chiral sensitizer Provides enantiomerically enriched allenes from a racemic mixture for subsequent chirality transfer reactions. nih.gov

Theoretical and Computational Studies of Allene Systems, Applicable to 1,2 Octadiene

Computational Methodologies in Allene (B1206475) Chemistry

A variety of computational methods are employed to model allene systems, each offering a different balance of accuracy and computational cost. These tools are crucial for rationalizing the unique electronic structure and reactivity of the cumulative double bonds found in molecules like 1,2-octadiene. rsc.org

Density Functional Theory (DFT) is a widely used method for investigating the electronic structure and reactivity of allenes. rsc.org Functionals such as B3LYP, M05-2X, and M06-2X have been successfully used to study various aspects of allene chemistry. rsc.orgscispace.comresearchgate.net DFT calculations are instrumental in optimizing the geometries of ground states, transition states, and intermediates, as well as calculating their respective energies. acs.org For instance, DFT has been employed to investigate the basicity of allenes incorporated into cyclic systems and to elucidate the mechanisms of metal-catalyzed reactions involving allenes. scispace.comnih.gov In the study of polymerization, DFT has been used to explore the insertion modes of 1,7-octadiene (B165261), a related diene, providing insights into selectivity. rsc.orgrsc.org The choice of functional and basis set is critical, with methods like B3LYP/6-311+G(d,p) being used for energy calculations on optimized geometries. researchgate.net

Table 1: Selected DFT Functionals Used in Allene System Studies

Functional Typical Application Reference(s)
B3LYP Geometry optimization, basicity studies, reaction mechanisms. scispace.comresearchgate.netmdpi.com
M05-2X Study of allene basicity, reaction kinetics. scispace.comresearchgate.netnih.gov
M06-2X Investigation of allene basicity, reaction kinetics. scispace.comresearchgate.netnih.gov

| ωB97X-D | Analysis of cycloaddition transition states and selectivity. | mdpi.com |

This table is generated based on data from multiple sources and illustrates common applications.

Beyond DFT, other quantum-chemical methods provide deeper insights into the electronic properties of allenes. rsc.org Multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) are employed for reactions where electron correlation is significant, such as in pericyclic reactions. escholarship.orgacs.org These advanced calculations have revealed that the frontier molecular orbitals (FMOs) of allenes possess a unique helical topology, which is fundamental to their reactivity and stereochemistry. rsc.org This is a departure from the simple textbook model of orthogonal p-orbitals and helps to explain the electronic behavior of these systems. rsc.org Quantum chemical calculations are also used to study reaction dynamics on potential energy surfaces, characterizing phenomena like intersystem crossings in reactions involving different electronic states. acs.org

Density Functional Theory (DFT) Calculations

Reaction Mechanism Elucidation and Prediction

Computational studies are a powerful asset for mapping the intricate pathways of reactions involving allenes. rsc.orgrsc.org They allow for the detailed examination of reaction coordinates, helping to understand why certain products are formed over others.

A primary application of computational chemistry in this field is the location and characterization of transition states (TS) and intermediates. rsc.org By calculating the energy barriers associated with different transition states, chemists can predict the most likely reaction pathway. mdpi.com For example, in the Diels-Alder reactions of allene, computational studies have identified both concerted and stepwise pathways, sometimes involving a single "ambimodal" transition state that leads to a bifurcation in the reaction path. escholarship.orgacs.orgwindows.net In gold-catalyzed hydroaminations, calculations suggest that the rate-limiting transition state involves a bent allene-gold complex, without the direct involvement of the nucleophile in that step. nih.gov The stability and structure of intermediates, such as the diradicals in certain cycloadditions or the metallacyclic species in catalyzed reactions, are also extensively studied to build a complete mechanistic picture. windows.netacs.org

Predicting the outcome of chemical reactions, particularly selectivity (regio-, chemo-, and stereoselectivity), is a significant achievement of computational chemistry. rsc.org For allene systems, DFT calculations can accurately predict which of the two double bonds will react (siteselectivity) and in what orientation (regioselectivity) by comparing the activation energies of the competing pathways. mdpi.com A difference in activation free energy barriers (ΔΔG‡) is correlated with the observed product ratios. rsc.org In catalyzed reactions, computations can explain how the choice of metal or ligand dictates the reaction's outcome. acs.orgacs.org For instance, studies on nickel-catalyzed cycloadditions of ene-allenes have used DFT to understand the origins of ligand-controlled selectivity. acs.org Similarly, computational analysis has been used to explain how nickel and palladium catalysts lead to different products in the hydrosilylation of allenes. acs.org These predictive capabilities are crucial for designing new catalysts and synthetic strategies with high degrees of stereocontrol. nsf.govescholarship.org

Table 2: Computational Prediction of Reaction Selectivity

Selectivity Type Computational Approach Key Insight Reference(s)
Regioselectivity Comparison of transition state energies for addition to different allene carbons. The kinetically favored product corresponds to the pathway with the lowest activation barrier. mdpi.comacs.orgmsu.edu
Stereoselectivity Analysis of transition state geometries and energies leading to different stereoisomers. Subtle steric and electronic interactions within the transition state determine the stereochemical outcome. rsc.orgnsf.gov

| Ligand-Controlled Selectivity | Modeling the reaction with different catalyst-ligand complexes. | The steric and electronic properties of the ligand influence the structure and energy of the transition state, guiding the reaction to a specific product. | acs.orgacs.org |

This table synthesizes general principles from computational studies on reaction selectivity.

Analysis of Transition States and Intermediates

Thermodynamic and Kinetic Stability Investigations

Understanding the relative stability of reactants, intermediates, and products is essential for predicting reaction outcomes. researchgate.net Computational methods provide quantitative data on both the thermodynamic (relative energy) and kinetic (rate of formation) aspects of allene chemistry.

Thermodynamic stability refers to the relative energy of a species at equilibrium, while kinetic stability relates to the energy barrier that must be overcome for a reaction to occur. researchgate.net In many allene reactions, a distinction is made between the kinetic product (formed fastest, via the lowest energy barrier) and the thermodynamic product (the most stable product). masterorganicchemistry.comyoutube.com At lower temperatures, the kinetic product often predominates, whereas higher temperatures can provide enough energy to overcome higher barriers and even reverse the initial reaction, leading to the formation of the more stable thermodynamic product. youtube.comaklectures.com

Computational studies can quantify these differences. For example, calculations have shown that many substituted allenes are thermodynamically more stable than their alkyne isomers. scripps.edu In radical additions, selectivity is often controlled by the thermodynamic stability of the resulting allylic radical intermediate. nih.gov DFT has been used to investigate the hydroboration of allenes, revealing that an initially formed kinetic (Z)-allylic borane (B79455) can isomerize to a more stable thermodynamic (E)-allylic borane through rsc.orgrsc.org-boratropic shifts. nih.gov These investigations are crucial for controlling reaction outcomes by adjusting experimental conditions like temperature. aklectures.com

Interplay Between Experimental and Computational Methodologies

The study of allene systems, including this compound, greatly benefits from the synergistic interplay between experimental techniques and computational chemistry. rsc.orgrsc.org The inherent reactivity and unique structural features of allenes often make experimental characterization challenging. Computational methods provide a powerful lens to understand and rationalize the bonding, structure, and extensive reactivity of these compounds. rsc.orgrsc.org This collaboration is essential for establishing the fundamental properties of key intermediates and for understanding the factors that control reactivity and selectivity in their transformations. rsc.org

Computational chemistry has become an instrumental tool for assisting experimental chemists in the field of allene chemistry. rsc.org Theoretical studies can predict molecular structures, strain energies, and reaction pathways, offering insights that guide and interpret experimental results. rsc.orgcore.ac.uk For instance, density functional theory (DFT) calculations have been effectively used to investigate the mechanisms of reactions involving strained cyclic allenes, which are relatives of the acyclic this compound. nih.govnih.gov These computational models can elucidate regio- and diastereoselectivities observed in reactions like the Diels-Alder cycloaddition, providing explanations for experimentally observed product distributions. nih.govescholarship.org

The investigation into strained cyclic allenes showcases this powerful synergy. Experimental efforts to generate and trap these fleeting intermediates are often complemented by computational analyses to explain their reactivity. nih.govescholarship.org For example, computational studies on azacyclic allenes have successfully explained the regio- and diastereoselectivities observed in their Diels-Alder reactions with furan. nih.gov Such studies often evaluate various computational methods and basis sets to find the one that best reproduces experimental outcomes. nih.gov This combined approach has been crucial in developing predictive models for the reactivity of allenes. escholarship.org

Furthermore, computational studies can explore reaction mechanisms in great detail. For example, in nickel-catalyzed reactions of cyclic allenes, computational analysis has implicated a complex mechanism involving stereoselective olefin insertion and the desymmetrization of a π-allylnickel complex. nih.gov These theoretical insights into reaction intermediates and transition states are often inaccessible through purely experimental means.

The table below presents computed data for allene, the parent compound of this compound, which provides a baseline for understanding the properties of substituted allenes.

Table 1: Computed Properties of Allene (H₂C=C=CH₂)

Property Computational Method Calculated Value
C=C Bond Length QCISD/6-31G* 1.308 Å
C-H Bond Length QCISD/6-31G* 1.084 Å
H-C-H Angle QCISD/6-31G* 118.2°

Data sourced from theoretical studies on allene systems.

The strain energy of cyclic allenes, which influences their reactivity, has also been estimated using isodesmic and homodesmic equations at various levels of theory, such as B3LYP/6-311+G(d,p). core.ac.uk These calculations provide strain estimates that are in good agreement with experimental results, demonstrating the predictive power of computational chemistry. core.ac.uk For the series from 1,2-cyclopentadiene to 1,2-cyclononadiene, calculated strain energies decrease significantly with increasing ring size, a trend that aligns with experimental observations of their reactivity. core.ac.uk

Advanced Synthetic Applications of 1,2 Octadiene in Complex Molecule Construction

Building Blocks for Polycyclic Skeletons

Allenes are valuable precursors for the synthesis of complex polycyclic skeletons, offering pathways to strained and bridged ring systems that are otherwise difficult to access. Derivatives of 1,2-octadiene can be employed in powerful cascade reactions to rapidly build molecular complexity.

One notable strategy is the Ugi/Himbert arene/allene (B1206475) Diels-Alder reaction. acs.orgnih.gov This multicomponent protocol combines an isocyanide, an aniline (B41778), an aldehyde or ketone, and an allenic acid (derivable from this compound) in a single operation. The initial Ugi reaction creates an intermediate that subsequently undergoes an intramolecular [4+2] Diels-Alder cycloaddition between the allene and the aromatic ring of the aniline component. acs.orgmdpi.comacs.org This sequence provides a rapid and efficient route to complex, strained polycyclic scaffolds. acs.orgnih.govfigshare.com

Reaction Type Key Reactants Catalyst/Conditions Product Skeleton
Ugi/Himbert SequenceAllenic Acid, Aniline, Aldehyde, IsocyanideMulticomponent Reaction (MCR) followed by thermal intramolecular Diels-AlderBridged Polycyclic Amide

Another advanced method involves the photocatalytic activation of remote C-H bonds. rsc.org This approach allows for the gentle construction of polycyclic systems from allenes by creating radical intermediates that undergo intramolecular cyclization. rsc.org Furthermore, intramolecular [2+2] cycloadditions of allenes tethered to alkenes or alkynes are a well-established strategy for forming polycyclic compounds containing cyclobutane (B1203170) rings. csic.es The reactivity of bis(allenes) in transition-metal-catalyzed cycloisomerization reactions also provides access to a wide variety of polycyclic carbo- and heterocyclic systems. researchgate.net

Precursors for Functionalized Allylic Structures

The allene group in this compound is a masked allylic functionality. Through various synthetic transformations, it can be converted into highly valuable and versatile functionalized allylic structures, such as allylboronic esters. These esters are crucial reagents in organic synthesis, particularly for the stereocontrolled formation of homoallylic alcohols and amines. chemrxiv.orguniv-rennes.frarkat-usa.org

A key strategy involves the copper-catalyzed borylation of allylic nitroalkanes, which can be prepared from allene precursors. chemrxiv.org This method provides straightforward access to diversely substituted allylboronic esters with high efficiency. chemrxiv.org The reaction proceeds through the formation of a copper-allyl intermediate followed by a β-nitrite elimination. chemrxiv.org The resulting allylboronic esters can be used in subsequent reactions with a high degree of functional group tolerance. chemrxiv.orguniv-rennes.fr

Precursor Reagents Catalyst System Product Type
Allylic NitroalkaneBis(pinacolato)diboron (B₂Pin₂), t-BuOLiCopper(I) Iodide (CuI)Allylboronic Ester

The development of methods for the direct synthesis of functionalized allylboronic esters is a significant area of research, as these compounds are key intermediates for building complex molecules. organic-chemistry.orgresearchgate.net Their utility in reacting with aldehydes and imines to forge new carbon-carbon bonds with excellent stereocontrol makes them indispensable tools for synthetic chemists. univ-rennes.frarkat-usa.org

Synthesis of Dendralene Derivatives

Dendralenes are a class of acyclic, cross-conjugated polyenes that have gained significant interest as versatile platforms for generating molecular complexity, particularly through tandem Diels-Alder reactions. wikipedia.orgacs.org The direct dimerization of allenes has emerged as a powerful and atom-economical method for constructing the nih.govdendralene framework.

Recent research has demonstrated that unactivated 1,1-disubstituted allenes can undergo intermolecular dimerization catalyzed by ruthenium complexes to afford densely substituted nih.govdendralenes. nih.gov This reaction proceeds under mild conditions and constructs a new carbon-carbon bond along with three distinct carbon-carbon double bonds with high stereocontrol. nih.gov The mechanism is believed to involve oxidative cyclometalation, followed by β-hydride elimination and reductive elimination. nih.gov Palladium catalysts have also been employed in oxidative allene-allene cross-coupling reactions to produce functionalized nih.govdendralenes. nih.govacs.org

Reaction Type Starting Material Catalyst Product Class
Intermolecular Dimerization1,1-Disubstituted AlleneRuthenium Complex nih.govDendralene
Oxidative Cross-CouplingEnallene + AllenynePalladium(II) AcetateCross-conjugated Polyene

These methods, which directly utilize the reactivity of the allene backbone, provide a highly convergent route to complex dendralene structures that would be challenging to prepare using other synthetic strategies. nih.govresearchgate.net

Role in Accessing Heterocyclic and Carbocyclic Systems

Derivatives of this compound serve as versatile starting materials for the construction of a wide range of both heterocyclic and carbocyclic ring systems through various cyclization and cycloaddition pathways.

Heterocyclic Systems Functionalized allenes, particularly alkoxyallenes, are effective precursors for synthesizing heterocycles. rsc.org For example, the gold-catalyzed cyclization of allenyl alcohols (formed from the addition of a lithiated alkoxyallene to an aldehyde) provides a direct route to substituted dihydrofurans. rsc.org This strategy has been successfully applied in the synthesis of natural products like Jaspine B. rsc.org In a different transformation, allenyl imines can react with nitriles in the presence of an electrophile like iodine to generate substituted imidazoles. rsc.org

Carbocyclic Systems Allenes are excellent partners in cycloaddition reactions for building carbocyclic rings. The allenic Pauson-Khand reaction is a powerful transformation where an enyne containing an allene moiety undergoes a formal [2+2+1] cycloaddition with carbon monoxide, typically using a cobalt or molybdenum catalyst. wikipedia.orgpitt.edubeilstein-journals.org This reaction selectively involves one of the allene's double bonds, leading to the formation of bicyclic α-methylene cyclopentenones. pitt.edu The selectivity for which double bond of the allene reacts can often be controlled by the choice of the metal catalyst. pitt.edu

Another effective method is the base-catalyzed intramolecular cyclization of allenes bearing a terminal active methine group. nih.gov This approach has been used to reliably construct five- to eight-membered carbocycles from 1-phenylsulfonylallene derivatives. nih.gov Additionally, palladium-catalyzed [4+4] cycloadditions of vinylallenes can be used to construct eight-membered carbocyclic rings. pku.edu.cn

Reaction Name/Type Allene Derivative Key Reagents/Catalyst Ring System Formed
Gold-Catalyzed CyclizationAllenyl Alcohol[JohnPhosAu(NCMe)]SbF₆Dihydrofuran (Heterocycle)
Allenic Pauson-KhandEnyne with Allene MoietyMo(CO)₆ or Co₂(CO)₈Bicyclic Cyclopentenone (Carbocycle)
Base-Catalyzed Cyclization1-PhenylsulfonylallenePotassium tert-butoxide5- to 8-Membered Carbocycle

Emerging Research Directions and Future Perspectives in Allene Chemistry

Development of Novel Catalytic Systems for Allene (B1206475) Transformations

The transformation of allenes into valuable chemical entities is highly dependent on the development of efficient and selective catalytic systems. jst.go.jp Recent research has focused on both enhancing the activity of existing catalysts and discovering entirely new catalytic paradigms. These efforts are crucial for unlocking the full synthetic potential of 1,2-octadiene and other allenes.

A significant frontier in allene chemistry is the development of asymmetric catalytic transformations. The inherent chirality of unsymmetrically substituted allenes presents a unique opportunity for the synthesis of enantiomerically pure compounds. nih.gov The design of chiral ligands capable of effectively discriminating between the enantiotopic faces or groups of the allene substrate is paramount to achieving high levels of stereocontrol.

Traditionally, chiral ligands have relied on stereogenic atoms or atropisomerism to induce asymmetry. nih.gov However, a groundbreaking area of research involves the incorporation of the allene moiety itself into the ligand scaffold. nih.govorganic-chemistry.org These "allene-containing" ligands leverage the allene's axial chirality to create a unique chiral environment around the metal center. For instance, allene-containing bisphosphine ligands have been successfully employed in rhodium(I)-catalyzed asymmetric additions of arylboronic acids to α-keto esters, demonstrating high enantioselectivity. nih.gov The coordination of one of the allene's double bonds to the metal center generates bidentate or tridentate ligands, a key feature in their catalytic efficacy. nih.gov

Another innovative approach is the design of chiral bifunctional ligands. For example, a biphenyl-2-ylphosphine ligand has been developed for gold-catalyzed asymmetric isomerization of alkynes to allenes. acs.org This strategy is particularly noteworthy as it allows for the isomerization of alkynes with non-acidic α-C–H bonds, broadening the scope of accessible chiral allenes. acs.org The unique architecture of these allene-based ligands, which projects functionality differently than traditional chiral scaffolds, opens up new avenues for creating complementary chiral environments in a variety of asymmetric transformations. nih.gov

Ligand TypeMetalReaction TypeSubstrate ScopeKey Features
Allene-containing bisphosphines (AllenePhos)Rh(I)Asymmetric addition of arylboronic acids to α-keto estersElectron-deficient α-keto esters, electron-rich arylboronic acidsAllene moiety coordinates to the metal, creating a unique chiral pocket. nih.govorganic-chemistry.org
Chiral bifunctional biphenyl-2-ylphosphineAu(I)Asymmetric isomerization of alkynes to allenesAlkynes with non-acidic α-C–H bondsEnables a previously challenging transformation, expanding the utility of allenes. acs.org
C2 symmetric allene-containing bisphosphine oxidesSiCl4 (activated)Asymmetric addition to meso epoxidesMeso-epoxidesDemonstrates the potential of allenes as a platform for developing organocatalysts. nih.gov

In the quest for more environmentally benign synthetic methodologies, sustainable catalysis has emerged as a critical research area. Calcium, being the fifth most abundant element in the Earth's crust, presents an attractive alternative to precious and transition metal catalysts. researchgate.net Calcium catalysts are generally less toxic, more cost-effective, and moisture-tolerant, aligning with the principles of green chemistry. researchgate.netresearchgate.net

Recent studies have highlighted the potential of calcium catalysts in promoting various organic transformations involving allenes. researchgate.netresearchgate.net Calcium(II) triflimide, for example, has been shown to be an effective catalyst for a variety of reactions, including cyclizations and dehydrative functionalizations. rsc.org One notable application is the calcium-catalyzed intramolecular hydroamination-deacylation of in situ formed β-amino allenes, leading to the synthesis of substituted pyrroles and pyridines. researchgate.netuohyd.ac.in This reaction proceeds through a key β-amino allene intermediate, showcasing the ability of calcium to activate allene systems. researchgate.net The mechanism often involves the activation of π-activated species like allenes, enabling nucleophilic additions and tandem chemical transformations. researchgate.net The development of calcium-catalyzed multicomponent reactions (MCRs) further underscores the potential of this sustainable approach to enhance atom and step economy in organic synthesis. researchgate.netresearchgate.net

CatalystReaction TypeSubstratesProductsKey Advantages
Calcium(II) triflimideIntramolecular hydroamination-deacylationtert-Propargyl alcohols, primary amines, acyl ketonesFully substituted pyrroles and pyridine (B92270) derivativesEco-friendly, atom-economical, one-pot synthesis. researchgate.netrsc.org
Calcium(II) triflimideCascade cyclizationα-Keto aldehydes, anilines, activated alkynes, aromatic nucleophilesPharmaceutically important penta-substituted pyrrolesMild reaction conditions, high yields, broad substrate diversity. rsc.org
Calcium(II) catalystsDehydrative cross-couplingPropargylic alcohols, 1,3-dicarbonyl compoundsAll-carbon quaternary centersEnvironmentally friendly conditions. rsc.org

Chiral Ligand Design for Asymmetric Catalysis

Exploration of New Reactivity Modes for this compound

Beyond well-established transformations, researchers are actively exploring novel reactivity modes for this compound and other allenes. One such area is the use of solvated electron precursors (SEPs) as catalysts for the simultaneous capture and functionalization of carbon dioxide. rsc.org Quantum chemical calculations have suggested that the reaction of CO2 with an octadiene in the presence of an SEP catalyst could lead to the formation of a lactone ring through an exothermic and exergonic reaction. rsc.org This represents a potentially transformative approach to CO2 utilization.

Another area of investigation involves palladium-catalyzed reactions. For instance, the palladium(II) acetate-catalyzed double substitution reaction of a bicyclo[2.2.2]octadiene derivative with o-substituted iodobenzenes has been shown to yield six-membered cyclic compounds through a homo-conjugation type interaction. clockss.org Such studies provide insights into the complex interplay of steric and electronic effects that govern the reactivity of diene systems. Furthermore, the development of catalytic systems for the telomerization of 1,3-butadiene (B125203) with various nucleophiles, which can lead to the synthesis of 1-octene (B94956) and 1-octanol, highlights the industrial relevance of understanding and controlling the reactivity of C8 dienes. rsc.org

Applications in Advanced Materials Science (e.g., Optoelectronic Materials, Polymers, Elastomers)

The unique properties of dienes, including this compound and its isomers, make them valuable building blocks for advanced materials. In the realm of polymers and elastomers, 1,7-octadiene (B165261), a constitutional isomer of this compound, is utilized as a crosslinker to enhance the mechanical strength and chemical resistance of polyolefins like polyethylene (B3416737) and polypropylene. kuraray.eu The presence of two double bonds allows for the formation of a crosslinked polymer network, which improves the durability and stability of the final plastic product. kuraray.eu Recent research has also explored the incorporation of 1,7-octadiene into copolymers with methyl acrylate, catalyzed by Lewis acids, to achieve high molecular weight polymers. rsc.org This approach can be used to "chain extend" the polymer, leading to materials with enhanced thermal properties. rsc.org

The field of optoelectronics is another area where diene-containing structures show promise. While direct applications of this compound in optoelectronic materials are not yet widely reported, the broader class of organic semiconducting materials, including azaacenes, demonstrates the potential for tuning electronic and spectroscopic properties through molecular design. mdpi.com The principles of creating functional organic materials with specific light-absorbing and emitting properties are well-established. mdpi.com The development of polymers with tailored optical and electronic characteristics is a key area of research, and the incorporation of diene units into polymer backbones could offer a strategy for modulating these properties. For instance, plasma polymerization of 1,7-octadiene has been used to create hydrophobic thin films, demonstrating the potential to tailor surface properties for specific applications. researchgate.net

Biologically Inspired Transformations and Bioactive Molecule Synthesis

Nature often provides inspiration for the development of new synthetic strategies. Electrocyclic reactions, which are governed by the Woodward-Hoffmann rules, are a powerful tool for the construction of complex polycyclic frameworks found in many natural products. rsc.org The 8π-electrocyclization of linear conjugated tetraenes to form bicyclo[4.2.0]octadiene scaffolds is a key step in the biosynthesis of several natural product families. rsc.org This bio-inspired approach has been utilized in the total synthesis of complex molecules like the emeriones, which feature an oxidized bicyclo[4.2.0]octadiene core. researchgate.net

Q & A

Q. Q1. What experimental methodologies are recommended for synthesizing and characterizing 1,2-octadiene?

Methodological Answer : Synthesis of this compound requires precise control of reaction conditions (e.g., catalyst selection, temperature, and solvent polarity) to minimize isomerization. For characterization:

  • Spectroscopic Analysis : Use 1H^1\text{H}-NMR to confirm regiochemistry (e.g., coupling constants for conjugated dienes) and GC-MS for purity assessment.
  • Chromatographic Validation : Compare retention indices with literature values to distinguish this compound from isomers like 1,7-octadiene .
  • Safety Protocols : Follow OSHA HazCom standards for handling volatile alkenes, including impervious gloves and fume hoods .

Q. Q2. How can researchers ensure reproducibility when reporting this compound synthesis protocols?

Methodological Answer :

  • Detailed Experimental Sections : Include step-by-step procedures, solvent purification methods, and catalyst activation steps in the main manuscript.
  • Supporting Information : Provide raw spectral data (e.g., NMR peaks, IR bands) and chromatograms in supplementary files, labeled with clear descriptors (e.g., "S1_Synthesis_NMR") .
  • Literature Cross-Referencing : Cite established protocols for analogous dienes (e.g., 1,7-octadiene) to contextualize novel synthetic routes .

Advanced Research Questions

Q. Q3. How can computational methods resolve contradictions in reported reactivity data for this compound?

Methodological Answer :

  • DFT Calculations : Model electron density distributions and frontier molecular orbitals to predict regioselectivity in Diels-Alder reactions.
  • Comparative Analysis : Cross-validate computational results with experimental kinetic data (e.g., Arrhenius plots) to identify outliers or systematic errors .
  • Bias Mitigation : Use systematic review principles (e.g., Cochrane’s framework) to aggregate and weight data from heterogeneous studies .

Q. Q4. What strategies are effective for analyzing this compound’s stability under varying storage conditions?

Methodological Answer :

  • Controlled Degradation Studies : Design experiments with variables (light, temperature, O2_2 levels) and quantify decomposition products via GC-MS.
  • Statistical Modeling : Apply ANOVA to assess significance of degradation factors and derive predictive shelf-life models.
  • Ethical Reporting : Disclose all raw data and analytical parameters in appendices to enable independent validation .

Q. Q5. How should researchers address discrepancies in spectroscopic assignments for this compound derivatives?

Methodological Answer :

  • Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystalline derivatives are available) to resolve ambiguous peaks.
  • Literature Synthesis : Compare observed data with prior studies on structurally similar epoxides (e.g., 1,2,7,8-diepoxyoctane) to identify systematic errors .
  • Peer Review : Submit spectral data to open-access repositories (e.g., Zenodo) for community verification .

Methodological Frameworks

Q6. How to design a research question on this compound that balances scope and feasibility?

Methodological Answer :

  • FLOAT Method : Ensure the question Focuses on mechanistic or synthetic challenges, Leverages existing data (e.g., isomerization rates), and Operationalizes variables (e.g., solvent effects) .
  • Scope Calibration : Avoid overly broad questions (e.g., “Study all reactions of this compound”) in favor of hypothesis-driven inquiries (e.g., “Impact of Lewis acids on cycloaddition yields”) .

Q. Q7. What ethical and reporting standards apply to studies involving this compound?

Methodological Answer :

  • Safety Compliance : Adhere to GHS hazard statements (e.g., irritant warnings) and first-aid protocols for skin/eye exposure .
  • Transparency : Disclose conflicts of interest and funding sources in acknowledgments .
  • Data Accessibility : Deposit datasets in FAIR-aligned repositories with metadata compliant with Open Science guidelines .

Data Presentation and Validation

Q. Q8. How to present complex datasets (e.g., kinetic profiles) for this compound reactions in publications?

Methodological Answer :

  • Selective Inclusion : Highlight processed data (e.g., rate constants, activation energies) in the main text; relegate raw data (e.g., time-concentration tables) to appendices .
  • Visual Clarity : Use Arrhenius plots or Hammett correlations to illustrate trends, with error bars reflecting triplicate measurements .

Q. Q9. What validation techniques are critical for confirming novel this compound derivatives?

Methodological Answer :

  • Independent Synthesis : Replicate the synthesis in a separate lab using the published protocol.
  • Spectroscopic Benchmarking : Compare 13C^{13}\text{C}-NMR shifts with DFT-predicted values to confirm structural assignments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.